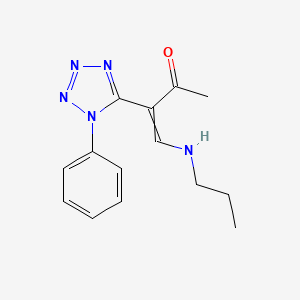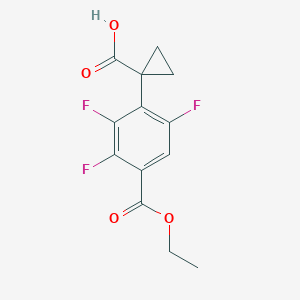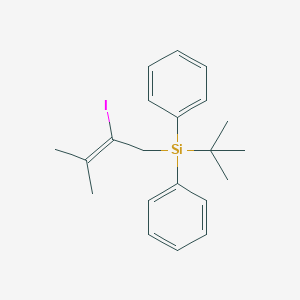![molecular formula C15H18O3Si B14275909 ([1,1'-Biphenyl]-2-yl)(trimethoxy)silane CAS No. 163279-58-1](/img/structure/B14275909.png)
([1,1'-Biphenyl]-2-yl)(trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: is an organosilicon compound characterized by the presence of a biphenyl group attached to a silicon atom, which is further bonded to three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane typically involves the reaction of 2-bromobiphenyl with trimethoxysilane in the presence of a catalyst. A common method includes the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions often involve:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and high-throughput screening for optimal reaction conditions is common. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions
Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst
Major Products Formed
Hydrolysis: Formation of
Condensation: Formation of
Substitution: Formation of various substituted biphenyl derivatives
Scientific Research Applications
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: finds applications in several scientific fields:
Chemistry: Used as a precursor for the synthesis of advanced materials, including and .
Biology: Employed in the modification of biomolecules and surfaces for .
Medicine: Potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of , , and due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The biphenyl group provides hydrophobic properties and aromatic interactions , which can influence the compound’s behavior in various environments. The methoxy groups facilitate reactivity and functionalization of surfaces.
Comparison with Similar Compounds
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: can be compared with other organosilicon compounds such as:
Phenyltrimethoxysilane: Lacks the biphenyl group, resulting in different hydrophobic and electronic properties.
Vinyltrimethoxysilane: Contains a vinyl group instead of a biphenyl group, leading to different reactivity and applications.
Octyltrimethoxysilane: Features an octyl group, providing higher hydrophobicity but different structural properties.
The uniqueness of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane lies in its combination of the biphenyl group with the trimethoxysilane moiety, offering a balance of hydrophobicity , reactivity , and functional versatility .
Properties
CAS No. |
163279-58-1 |
|---|---|
Molecular Formula |
C15H18O3Si |
Molecular Weight |
274.39 g/mol |
IUPAC Name |
trimethoxy-(2-phenylphenyl)silane |
InChI |
InChI=1S/C15H18O3Si/c1-16-19(17-2,18-3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
KXPGFLDQTDQXAT-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=CC=C1C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)



![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)




